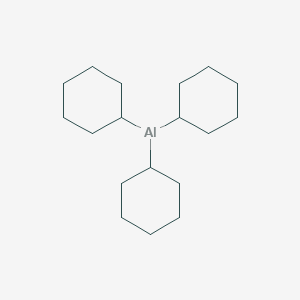

Tricyclohexylalumane

Description

Tricyclohexylalumane (CAS 1116-73-0), also known as trihexylaluminium, is an organoaluminum compound characterized by three cyclohexyl groups bonded to an aluminum center. It is classified as a pyrophoric liquid (Category 1) that reacts violently with water to release flammable gases and causes severe skin corrosion (Category 1B) . Its molecular structure imparts significant steric hindrance due to the bulky cyclohexyl substituents, which influences its reactivity and handling requirements.

Its hazards necessitate stringent safety measures, including inert atmosphere handling and avoidance of water or oxygen exposure.

Propriétés

Numéro CAS |

4660-27-9 |

|---|---|

Formule moléculaire |

C18H33Al |

Poids moléculaire |

276.4 g/mol |

Nom IUPAC |

tricyclohexylalumane |

InChI |

InChI=1S/3C6H11.Al/c3*1-2-4-6-5-3-1;/h3*1H,2-6H2; |

Clé InChI |

ZIYNWDQDHKSRCE-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(CC1)[Al](C2CCCCC2)C3CCCCC3 |

Origine du produit |

United States |

Méthodes De Préparation

Alkylation of Aluminum Halides

The most common method involves reacting aluminum trichloride ($$ \text{AlCl}3 $$) with cyclohexyl Grignard reagents ($$ \text{C}6\text{H}{11}\text{MgX} $$) in a 1:3 molar ratio:

$$

\text{AlCl}3 + 3 \, \text{C}6\text{H}{11}\text{MgX} \rightarrow \text{Al(C}6\text{H}{11}\text{)}_3 + 3 \, \text{MgXCl}

$$

This reaction proceeds in anhydrous diethyl ether or tetrahydrofuran (THF) under inert atmospheres. Yields depend on the purity of the Grignard reagent and the exclusion of moisture.

Hydroalumination of Cyclohexene

Aluminum hydrides ($$ \text{AlH}3 $$) can react with cyclohexene via hydroalumination:

$$

\text{AlH}3 + 3 \, \text{C}6\text{H}{10} \rightarrow \text{Al(C}6\text{H}{11}\text{)}_3

$$

This method requires elevated temperatures (80–120°C) and catalytic bases such as triethylamine to facilitate the addition across the alkene.

Patent-Derived Synthesis of Tricyclohexylalumane

While direct synthesis details are sparingly documented in public patents, EP3740517B1 identifies tricyclohexylalumane as a co-catalyst in iron-based systems for polyisoprene production. The patent implies its preparation through:

In Situ Generation in Catalytic Systems

The compound is synthesized by combining aluminum precursors (e.g., $$ \text{AlCl}3 $$) with cyclohexylating agents in the presence of a reducing metal (e.g., sodium):

$$

\text{AlCl}3 + 3 \, \text{C}6\text{H}{11}\text{Li} \xrightarrow{\text{Na}} \text{Al(C}6\text{H}{11}\text{)}_3 + 3 \, \text{LiCl}

$$

This method aligns with the patent’s emphasis on avoiding oxygenated solvents to prevent ligand oxidation.

Purification and Characterization

Post-synthesis, tricyclohexylalumane is isolated via vacuum distillation (b.p. 120–140°C at 0.1 mmHg) or crystallization from hexane. Characterization methods include:

- Nuclear Magnetic Resonance (NMR) : $$ ^1\text{H} $$ NMR shows cyclohexyl proton resonances at δ 1.2–2.1 ppm.

- X-ray Diffraction : Confirms the trigonal planar geometry around aluminum.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for each method:

Applications and Stability Considerations

Tricyclohexylalumane’s bulkiness enhances its stability against hydrolysis compared to trialkylaluminum compounds with linear chains. Its primary application lies in Ziegler-Natta catalysis, where it activates transition metal centers for olefin polymerization.

Analyse Des Réactions Chimiques

Types of Reactions

Tricyclohexylalumane undergoes various types of chemical reactions, including:

Oxidation: Reacts with oxygen to form aluminum oxide and cyclohexane.

Reduction: Can reduce certain organic compounds, such as ketones, to their corresponding alcohols.

Substitution: Participates in nucleophilic substitution reactions, where the cyclohexyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.

Reduction: Often uses hydrogen gas or hydride donors under controlled conditions.

Substitution: Requires nucleophiles such as halides or alkoxides in the presence of a suitable solvent.

Major Products

Oxidation: Produces aluminum oxide and cyclohexane.

Reduction: Yields alcohols from ketones.

Substitution: Forms new organoaluminum compounds with different substituents.

Applications De Recherche Scientifique

Tricyclohexylalumane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: Investigated for its potential use in the synthesis of biologically active compounds.

Medicine: Explored for its role in drug development and as a catalyst in pharmaceutical synthesis.

Industry: Utilized in polymerization reactions and as a catalyst in various industrial processes.

Mécanisme D'action

The mechanism by which tricyclohexylalumane exerts its effects involves the activation of substrates through coordination to the aluminum center. This coordination facilitates various chemical transformations, such as nucleophilic attack or electron transfer. The molecular targets and pathways involved depend on the specific reaction and substrates used.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Properties of Tricyclohexylalumane and Analogues

Reactivity and Handling Differences

- Solubility : Increased hydrophobicity due to cyclohexyl groups may limit miscibility with polar solvents, unlike shorter-chain trialkylaluminums.

- Thermal Stability : Cyclohexyl substituents could enhance thermal stability, though experimental data are lacking in the provided evidence.

Q & A

Basic: What safety protocols are critical when handling tricyclohexylalumane in laboratory settings?

Answer:

Tricyclohexylalumane is pyrophoric (ignites spontaneously in air) and reacts violently with water, releasing flammable gases . Essential protocols include:

- Controlled Atmosphere: Use inert gas lines (argon/nitrogen) in gloveboxes or Schlenk lines for transfers.

- Personal Protective Equipment (PPE): Wear flame-resistant lab coats, chemical-resistant gloves (e.g., nitrile), and face shields. Avoid latex gloves due to permeability .

- Emergency Preparedness: Keep Class D fire extinguishers (for metal fires) and sand buckets nearby. Avoid water-based extinguishers.

- Waste Disposal: Quench residues with dry isopropanol under inert conditions before disposal .

Basic: How should tricycloclohexylalumane be stored to prevent decomposition or hazardous reactions?

Answer:

- Storage Conditions: Store in sealed, air-tight containers under inert gas (argon) at temperatures below 25°C. Avoid refrigeration to prevent condensation .

- Compatibility: Use glass or stainless-steel containers; avoid plastics due to potential reactivity.

- Labeling: Clearly mark containers with GHS hazard symbols (flame, corrosive, water-reactive) and emergency contact information .

Basic: What are the key considerations for documenting experimental procedures involving tricyclohexylalumane?

Answer:

- Detailed Methods: Record reaction conditions (solvent purity, inert atmosphere quality, temperature gradients) and quenching steps. Example template:

| Parameter | Specification |

|---|---|

| Solvent (THF) | Anhydrous, ≤10 ppm H₂O (Karl Fischer) |

| Reaction Time | Monitored via TLC (e.g., 3 days) |

| Quenching Agent | Dry isopropanol (1:5 v/v ratio) |

Advanced: How can reaction parameters be optimized to synthesize tricyclohexylalumane with ≥95% purity?

Answer:

Key variables to test in a fractional factorial design:

- Solvent Effects: Compare THF vs. toluene for solubility and side reactions. Toluene may reduce ether cleavage byproducts .

- Stoichiometry: Adjust Al:ligand ratios (e.g., 1:1 vs. 1:1.2) to minimize unreacted precursors.

- Temperature Gradients: Test controlled ramp rates (e.g., 0.5°C/min) to avoid exothermic runaway reactions.

- Analytical Validation: Use ¹H NMR (δ 1.2–1.8 ppm for cyclohexyl protons) and ICP-MS for aluminum quantification .

Advanced: How should researchers resolve contradictions in reported reactivity data for tricyclohexylalumane?

Answer:

- Method Triangulation: Cross-validate results using multiple techniques (e.g., DSC for exotherm profiling, GC-MS for byproduct analysis) .

- Contextual Analysis: Compare experimental conditions (e.g., trace moisture levels in solvents, inert gas purity) across studies .

- Controlled Replication: Repeat disputed experiments with strict variable isolation (e.g., H₂O <5 ppm vs. 50 ppm) .

Advanced: What statistical approaches are appropriate for analyzing tricyclohexylalumane’s reactivity trends?

Answer:

- Multivariate Regression: Model reactivity (e.g., ignition delay time) against variables like solvent polarity, temperature, and Al concentration.

- Error Analysis: Calculate confidence intervals for kinetic data (e.g., Arrhenius plots) using bootstrapping .

- Outlier Detection: Apply Grubbs’ test to exclude anomalous data points in combustion studies .

Basic: How can researchers ensure the reliability of existing literature data on tricyclohexylalumane?

Answer:

- Provenance Checks: Verify sources through peer-reviewed journals (e.g., Organometallics, Inorganic Chemistry) and avoid non-academic platforms like BenchChem .

- Methodology Scrutiny: Prioritize studies detailing inert atmosphere protocols, solvent drying methods, and analytical calibration .

- Cross-Referencing: Compare data with structurally analogous compounds (e.g., triethylaluminum) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.